2-(7-Chloro-3-indolyl)-2-oxoacetic Acid
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Overview
Description
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 7-chloroindole with oxalyl chloride, followed by hydrolysis. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:
Step 1: 7-Chloroindole is reacted with oxalyl chloride in the presence of dichloromethane and pyridine.
Step 2: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-Chloro-3-indolyl)-2-oxoacetate: A closely related compound with similar structural features.
7-Chloroindole: The parent compound used in the synthesis of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H6ClNO3 |
---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(4-12-8(5)7)9(13)10(14)15/h1-4,12H,(H,14,15) |
InChI Key |
LXIZWULUTDOOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)C(=O)O |
Origin of Product |
United States |
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